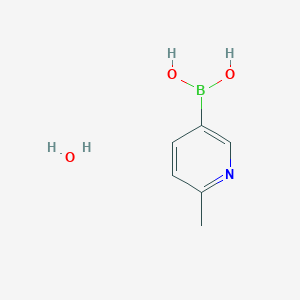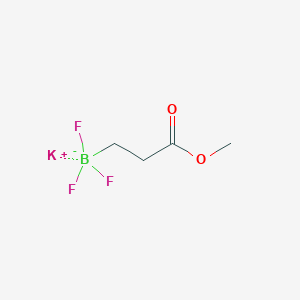
1-Cyclopropyl-3-phenylpiperazin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Cyclopropyl-3-phenylpiperazine involves several steps. One of the most common methods is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of 1-Cyclopropyl-3-phenylpiperazine is C13H18N2 . The InChI code is 1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2 .Chemical Reactions Analysis
The chemical reactions involving 1-Cyclopropyl-3-phenylpiperazine are complex and varied. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-Cyclopropyl-3-phenylpiperazine has a molecular weight of 202.3 . It is a neat product that should be stored at +4°C in room temperature .Wissenschaftliche Forschungsanwendungen
Neurowissenschaftliche Forschung
1-Cyclopropyl-3-phenylpiperazin wird in der neurowissenschaftlichen Forschung als Referenzmaterial für analytische Standards verwendet. Es unterstützt die Erforschung neurologischer Erkrankungen und die Entwicklung von Behandlungen für Erkrankungen wie Depression, Parkinson und Schizophrenie .
Pharmakologie
In der Pharmakologie wird diese Verbindung auf ihr Potenzial als Enhancer der intestinalen Permeation untersucht. Sie wird auf ihre Fähigkeit untersucht, die orale Bioverfügbarkeit von makromolekularen Therapeutika zu verbessern, indem sie ihre Absorption über das Darmepithel erleichtert .
Analytische Chemie
Analytische Chemiker verwenden this compound in der qualitativen und quantitativen Analyse von Materialien. Es dient als Standard in verschiedenen chromatographischen Methoden, einschließlich HPLC und GC-MS, um eine genaue und zuverlässige Datenanalyse zu gewährleisten .
Medizinische Chemie
Medizinische Chemiker untersuchen die Derivate der Verbindung auf ihr Potenzial als Arzneimittelkandidaten. Insbesondere die Cyclopropylgruppe ist von Interesse, da sie die metabolische Stabilität und Potenz von Pharmazeutika beeinflussen kann .
Wirkmechanismus
Target of Action
1-Cyclopropyl-3-phenylpiperazine is a chemical compound that belongs to the family of piperazine derivatives
Mode of Action
. This means they can either enhance or inhibit the activity of these receptors, leading to various physiological effects.
Biochemical Pathways
. These pathways are involved in the transmission of signals in the nervous system and the perception of pain, respectively.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJDZNKWCJHXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



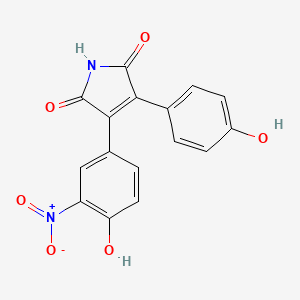
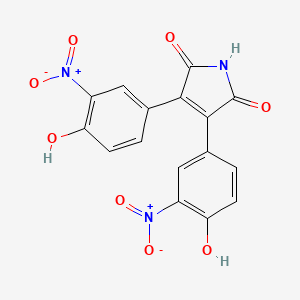
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)




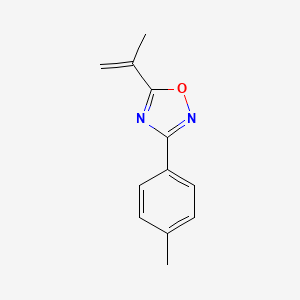
![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)

